molecular formula C23H22Cl2FN3OS B6516414 N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899906-02-6

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516414
CAS No.: 899906-02-6
M. Wt: 478.4 g/mol
InChI Key: QLOAHOOLXSYJEK-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-chlorophenyl group and a thioether-linked acetamide moiety. The diazaspiro ring system contributes to conformational rigidity, which may improve metabolic stability compared to non-spiro analogs . Its molecular formula is C₂₃H₂₀Cl₂FN₃OS, with a molar mass of 492.85 g/mol (calculated from ).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2FN3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-19(26)18(25)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOAHOOLXSYJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, spiro ring systems, and biological relevance:

Compound Name Key Structural Features Molecular Formula Notable Properties
Target Compound (N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide) 1,4-Diazaspiro[4.6] ring; 3-chloro-4-fluorophenyl; 4-chlorophenyl substituent C₂₃H₂₀Cl₂FN₃OS High rigidity due to spiro system; potential for enhanced metabolic stability
N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide () 1,4-Diazaspiro[4.5] ring; swapped Cl/F positions on phenyl rings C₂₂H₁₉ClFN₃OS Smaller spiro ring (4.5 vs. 4.6) may reduce steric hindrance; untested bioactivity
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide () Triazole core with furan substituent; lacks diazaspiro system C₁₅H₁₂ClFN₄O₂S Lower molar mass (366.8 g/mol); predicted pKa = 11.30 (basic nitrogen)
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () Naphthalene substituent; no spiro or sulfur linkage C₁₈H₁₃ClFNO Planar naphthalene group may enhance π-π stacking; crystal structure reported
N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole core with bromo/methoxy substituents; bulkier structure C₂₄H₂₀BrClN₄O₂S Increased halogenation may improve lipophilicity; no activity data

Key Observations:

Spiro Ring Size: The target compound’s 1,4-diazaspiro[4.6] system (vs.

Halogenation Patterns : The 3-chloro-4-fluorophenyl group in the target compound offers a unique electronic profile compared to analogs with 4-chloro/4-fluoro substitutions (). Halogen positioning affects dipole moments and van der Waals interactions in target binding .

Sulfur Linkage : The thioether bridge in the target compound and triazole analogs (–11) contrasts with the naphthalene-containing analog (), which lacks sulfur. Thioethers may enhance redox stability compared to ethers or amines.

Biological Relevance : While the naphthalene derivative () shows structural similarity to benzylpenicillin lateral chains, the target compound’s spiro system may mimic constrained peptide conformations, a feature exploited in protease inhibitors .

Research Findings and Data

  • Predicted Properties : The triazole-furan analog () has a predicted density of 1.50 g/cm³ and pKa of 11.30, indicating moderate solubility in acidic environments . Comparable data for the target compound are unavailable but could be modeled using similar methods.
  • Synthetic Challenges : The diazaspiro core in the target compound requires precise cyclization conditions, whereas triazole analogs (–11) are synthesized via click chemistry, offering higher yields .

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